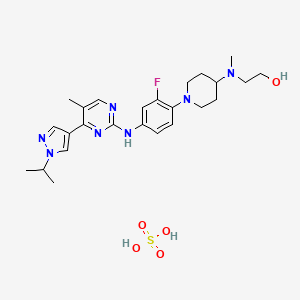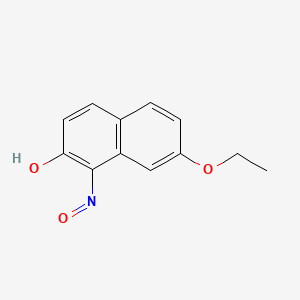
7-Ethoxy-1-nitrosonaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-1-nitrosonaphthalen-2-ol is a chemical compound with the molecular formula C12H11NO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitroso and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 7-ethoxy-2-naphthol. The process begins with the ethoxylation of 2-naphthol to form 7-ethoxy-2-naphthol. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
7-Ethoxy-1-nitrosonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-1-nitrosonaphthalen-2-ol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Nitrosonaphthalen-2-ol: Similar in structure but lacks the ethoxy group.
2-Naphthol: The parent compound without nitroso or ethoxy groups.
7-Ethoxy-2-naphthol: Lacks the nitroso group but has the ethoxy group.
Uniqueness
7-Ethoxy-1-nitrosonaphthalen-2-ol is unique due to the presence of both nitroso and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
7-ethoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C12H11NO3/c1-2-16-9-5-3-8-4-6-11(14)12(13-15)10(8)7-9/h3-7,14H,2H2,1H3 |
InChI Key |
LHIMIXFYWSJQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


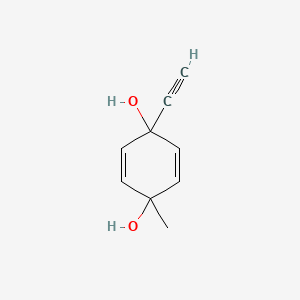
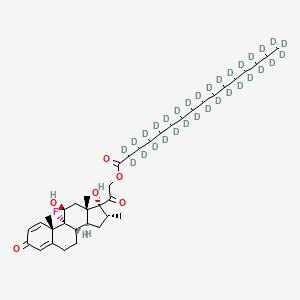
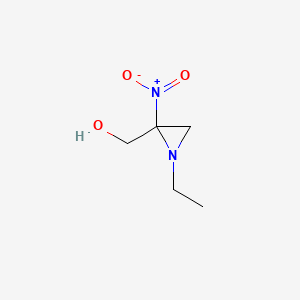
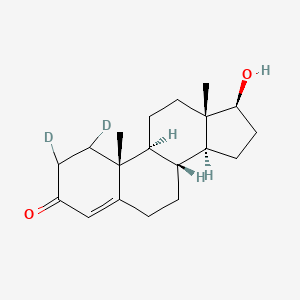
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
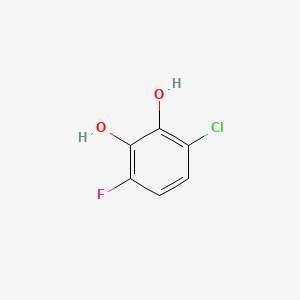
![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
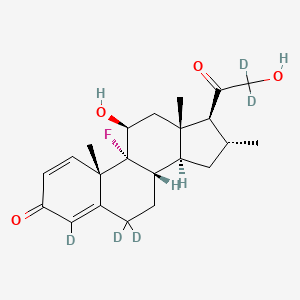

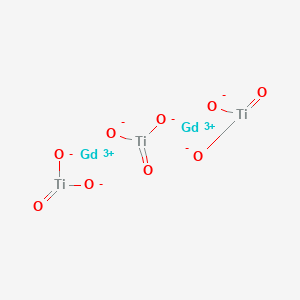
![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
